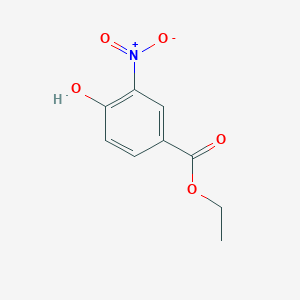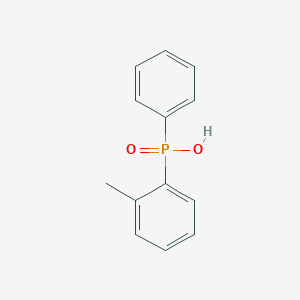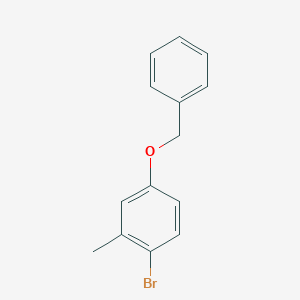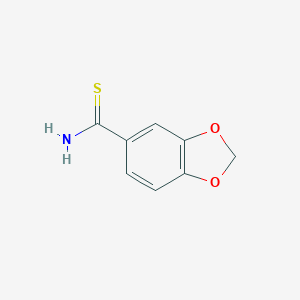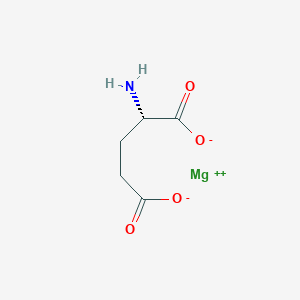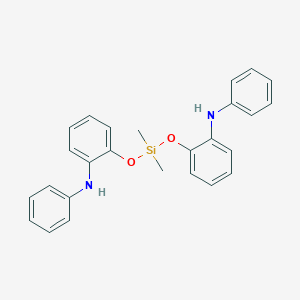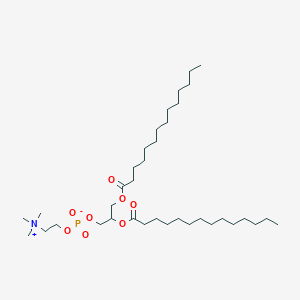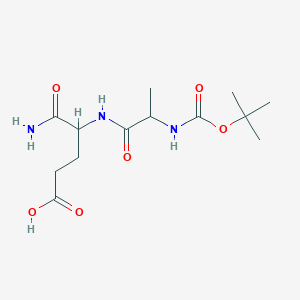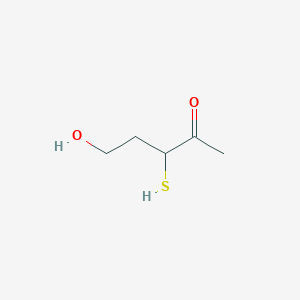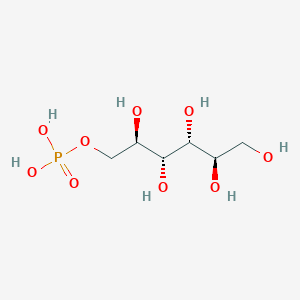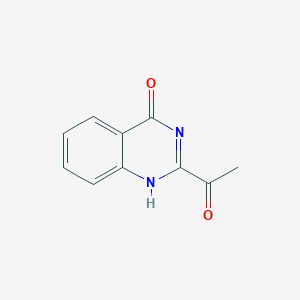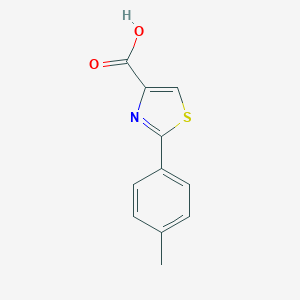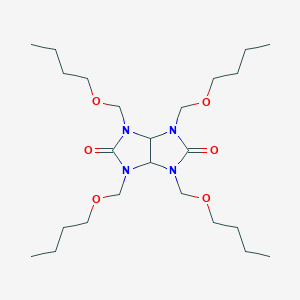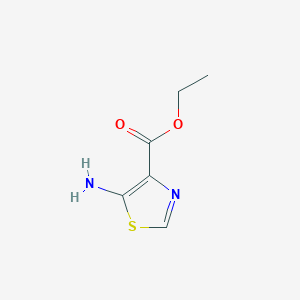![molecular formula C16H8O4 B098263 Isochromeno[3,4-b]chromene-5,12-dione CAS No. 15346-95-9](/img/structure/B98263.png)
Isochromeno[3,4-b]chromene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isochromeno[3,4-b]chromene-5,12-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has unique properties that make it an attractive candidate for a wide range of applications.
作用機序
The mechanism of action of isochromeno[3,4-b]chromene-5,12-dione varies depending on the application. In cancer cells, this compound inhibits the activity of topoisomerase II, which is an enzyme that is necessary for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. In weed species, isochromeno[3,4-b]chromene-5,12-dione interferes with the photosynthetic machinery by inhibiting the activity of photosystem II. This leads to a decrease in the production of ATP and ultimately cell death. In materials science, isochromeno[3,4-b]chromene-5,12-dione acts as an electron transport material, facilitating the movement of electrons in electronic devices.
生化学的および生理学的効果
Isochromeno[3,4-b]chromene-5,12-dione has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation and cell proliferation. In weed species, isochromeno[3,4-b]chromene-5,12-dione inhibits the activity of photosystem II, leading to a decrease in the production of ATP and ultimately cell death. In materials science, isochromeno[3,4-b]chromene-5,12-dione acts as an electron transport material, facilitating the movement of electrons in electronic devices.
実験室実験の利点と制限
Isochromeno[3,4-b]chromene-5,12-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and the yield of the product can be improved by optimizing the reaction conditions. Another advantage is that it has a wide range of potential applications in various fields of scientific research. However, one limitation is that it can be difficult to obtain pure samples of isochromeno[3,4-b]chromene-5,12-dione, which can affect the accuracy of experimental results. Another limitation is that the mechanism of action of this compound can be complex and may require further investigation.
将来の方向性
There are several future directions for the study of isochromeno[3,4-b]chromene-5,12-dione. One direction is to further investigate its potential applications in medicine, particularly as an anti-cancer agent. Another direction is to explore its potential as a herbicide and antifungal agent in agriculture. In materials science, future research could focus on optimizing the properties of isochromeno[3,4-b]chromene-5,12-dione for use in electronic devices. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential limitations.
合成法
The synthesis of isochromeno[3,4-b]chromene-5,12-dione can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxy-1,4-naphthoquinone with 3,4-dihydro-2H-pyran in the presence of a catalyst. Another method involves the reaction of 2-hydroxy-1,4-naphthoquinone with malononitrile in the presence of a base. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
科学的研究の応用
Isochromeno[3,4-b]chromene-5,12-dione has been widely studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as an anti-cancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In addition, it has also been found to have anti-inflammatory and anti-microbial properties.
In agriculture, isochromeno[3,4-b]chromene-5,12-dione has been studied as a potential herbicide. It has been found to inhibit the growth of several weed species by interfering with their photosynthetic machinery. This compound has also been reported to have antifungal activity against several plant pathogens.
In materials science, isochromeno[3,4-b]chromene-5,12-dione has been studied for its potential applications in organic electronics. It has been found to have good electron transport properties, making it a promising candidate for use in electronic devices such as solar cells and transistors.
特性
CAS番号 |
15346-95-9 |
|---|---|
製品名 |
Isochromeno[3,4-b]chromene-5,12-dione |
分子式 |
C16H8O4 |
分子量 |
264.23 g/mol |
IUPAC名 |
isochromeno[3,4-b]chromene-5,12-dione |
InChI |
InChI=1S/C16H8O4/c17-14-11-7-3-4-8-12(11)19-16-13(14)9-5-1-2-6-10(9)15(18)20-16/h1-8H |
InChIキー |
VRCAMIMNQBZNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O |
正規SMILES |
C1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O |
同義語 |
5H,12H-[2]Benzopyrano[3,4-b][1]benzopyran-5,12-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



